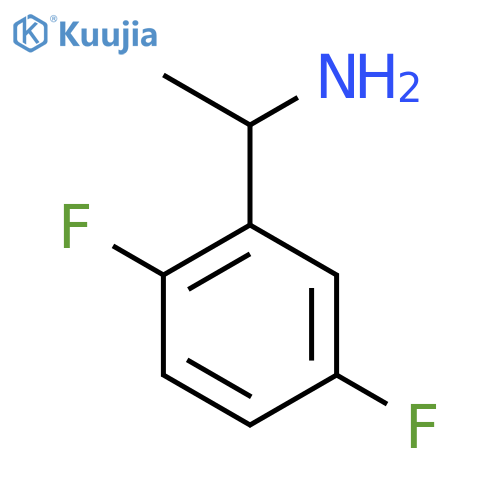

Cas no 603951-44-6 (1-(2,5-Difluorophenyl)ethanamine)

603951-44-6 structure

商品名:1-(2,5-Difluorophenyl)ethanamine

1-(2,5-Difluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2,5-difluorophenyl)ethanamine

- 1-(2,5-DIFLUOROPHENYL)ETHYLAMINE

- Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI)

- 603951-44-6

- FS-4765

- N12219

- MFCD05215243

- DTXSID90398584

- CS-0154128

- SCHEMBL506641

- BMIRIPDNKQHPQG-UHFFFAOYSA-N

- 1-(2,5-difluorophenyl)ethan-1-amine

- EN300-33187

- SB45471

- AKOS000124144

- DB-290556

- MFCD06761840

- SY383796

- MFCD06761841

- SY383802

- SY170701

- 1-(2,5-Difluorophenyl)ethanamine

-

- MDL: MFCD05215243

- インチ: 1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3

- InChIKey: BMIRIPDNKQHPQG-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C(C)N)F

計算された属性

- せいみつぶんしりょう: 157.07

- どういたいしつりょう: 157.07

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-(2,5-Difluorophenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1000242-5g |

1-(2,5-difluorophenyl)ethan-1-amine |

603951-44-6 | 95% | 5g |

$600 | 2024-08-02 | |

| eNovation Chemicals LLC | D960191-1g |

Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |

603951-44-6 | 95+% | 1g |

$120 | 2024-06-06 | |

| eNovation Chemicals LLC | D960191-5g |

Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |

603951-44-6 | 95+% | 5g |

$305 | 2024-06-06 | |

| Enamine | EN300-33187-1.0g |

1-(2,5-difluorophenyl)ethan-1-amine |

603951-44-6 | 95% | 1.0g |

$84.0 | 2023-02-14 | |

| Alichem | A019107964-5g |

1-(2,5-Difluorophenyl)ethylamine |

603951-44-6 | 95% | 5g |

$343.47 | 2023-09-01 | |

| Fluorochem | 080124-250mg |

1-(2,5-Difluorophenyl)ethylamine |

603951-44-6 | 98% | 250mg |

£32.00 | 2022-03-01 | |

| Fluorochem | 080124-1g |

1-(2,5-Difluorophenyl)ethylamine |

603951-44-6 | 98% | 1g |

£73.00 | 2022-03-01 | |

| Enamine | EN300-33187-5.0g |

1-(2,5-difluorophenyl)ethan-1-amine |

603951-44-6 | 95% | 5.0g |

$299.0 | 2023-02-14 | |

| Enamine | EN300-33187-10.0g |

1-(2,5-difluorophenyl)ethan-1-amine |

603951-44-6 | 95% | 10.0g |

$568.0 | 2023-02-14 | |

| 1PlusChem | 1P00ELF8-1g |

Benzenemethanamine, 2,5-difluoro-alpha-methyl- (9CI) |

603951-44-6 | 95% | 1g |

$51.00 | 2025-02-27 |

1-(2,5-Difluorophenyl)ethanamine 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

603951-44-6 (1-(2,5-Difluorophenyl)ethanamine) 関連製品

- 68285-25-6((1S)-1-(2-fluorophenyl)ethan-1-amine)

- 185545-90-8((R)-1-(2-Fluorophenyl)ethylamine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:603951-44-6)1-(2,5-Difluorophenyl)ethanamine

清らかである:99%

はかる:5g

価格 ($):253